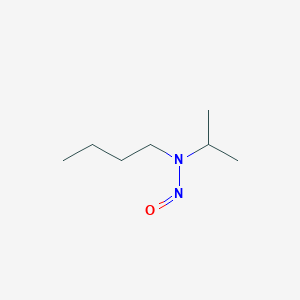

Butyl(nitroso)(propan-2-yl)amine

Description

Butyl(nitroso)(propan-2-yl)amine is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-NO) attached to an amine

Properties

IUPAC Name |

N-butyl-N-propan-2-ylnitrous amide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5-6-9(8-10)7(2)3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWTWTJPIUVQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C(C)C)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl(nitroso)(propan-2-yl)amine typically involves the nitrosation of secondary amines. One efficient method is the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .

Industrial Production Methods: Industrial production of nitrosamines, including this compound, often involves similar nitrosation processes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Butyl(nitroso)(propan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: Reduction of the nitroso group can yield amines.

Substitution: The nitroso group can be substituted by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various substituted amines or other derivatives.

Scientific Research Applications

Butyl(nitroso)(propan-2-yl)amine is a chemical compound belonging to the class of nitrosoamines, characterized by a butyl group, a nitroso functional group, and a propan-2-ylamine moiety. Nitrosoamines are known for their diverse chemical reactivity and biological activities. this compound, with the molecular formula and a molecular weight of approximately 144.17 g/mol, has potential applications in chemical research, particularly in organic synthesis.

Applications in Chemical Research

This compound serves as a precursor in organic synthesis. 4-alkyl-2-haloaniline derivatives, for example, can be used as intermediates in the synthesis of pharmaceuticals or agricultural chemicals . Alkylation reactions with high regioselectivity are employed to prepare these derivatives . A carbamate-type protective group, such as an alkyloxycarbonyl group, can protect the amino group, which is directly attached to the aromatic ring of a 2-haloaniline derivative .

Studies on the interactions of this compound with biological systems have shown that it can affect enzyme activity and cellular signaling pathways. These interactions are crucial for understanding its biological effects and potential therapeutic applications. Research has focused on how the nitroso group influences reactivity and interaction with cellular targets, leading to insights into its mechanism of action.

Nitrosoamines, including N-nitrosodi-n-propylamine, have documented and postulated metabolites shown to be carcinogenic in hamsters and rats . N-nitrosodi-n-propylamine has been categorized by the U.S. Department of Health and Human Services as reasonably anticipated to be a human carcinogen . The U.S. Environmental Protection Agency (EPA) categorized it as a probable human carcinogen (Group B2), and the International Agency for Research on Cancer (IARC) categorized it as possibly carcinogenic to humans (Group 2B) .

Mechanism of Action

The mechanism of action of Butyl(nitroso)(propan-2-yl)amine involves the formation of nitroso intermediates, which can interact with various molecular targets. These interactions can lead to the formation of DNA adducts, protein modifications, and other biochemical changes. The nitroso group is highly reactive and can participate in various chemical reactions, leading to diverse biological effects .

Comparison with Similar Compounds

Isopropylamine: A simple alkyl amine with similar reactivity but lacking the nitroso group.

Diisopropylamine: A secondary amine with two isopropyl groups, used in organic synthesis.

N-nitrosodimethylamine: A well-known nitrosamine with significant biological activity.

Uniqueness: Butyl(nitroso)(propan-2-yl)amine is unique due to its specific structure, which combines a butyl group, a nitroso group, and a propan-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Butyl(nitroso)(propan-2-yl)amine, a nitroso compound, has garnered attention due to its potential biological activities, particularly in the context of toxicology and carcinogenicity. This article explores the biological activity of this compound, synthesizing data from various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its nitroso functional group attached to a butyl chain and an isopropylamine moiety. The presence of the nitroso group is significant as it is known to participate in various biological reactions, including those leading to DNA adduct formation.

Mechanisms of Biological Activity

- Metabolic Activation :

- DNA Interactions :

Toxicological Profile

The toxicological profile of this compound reveals significant concerns regarding its safety:

- Carcinogenicity :

- Hepatotoxicity :

Case Studies and Research Findings

Several studies have investigated the biological effects of nitroso compounds similar to this compound:

- Animal Studies :

- Human Health Implications :

Data Table: Biological Activity Summary

Q & A

Q. Advanced

- ADMET Prediction : Tools like VEGA evaluate absorption, distribution, and toxicity using similarity indices (ADI ≥ 0.7). For nitroso compounds, experimental validation is critical due to moderate concordance in predicted vs. observed values (e.g., Henry’s law constant error ~0.45 log units) .

- DFT Calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nitrosation or redox reactions .

How do solvent and pH affect the tautomeric equilibrium of this compound in solution?

Advanced

In aprotic solvents (e.g., DMSO), the nitroso form predominates. Under acidic aqueous conditions (pH < 2), protonation at the nitroso oxygen generates a resonance-stabilized nitrosyl cation (Me₂N(H)NO⁺), detectable via ¹⁵N NMR (δ ~–50 ppm for N–N=O) . At neutral pH, dimerization to azodioxide is favored, requiring real-time monitoring via UV kinetics or stopped-flow techniques .

What are the challenges in detecting this compound in complex biological matrices, and how are they addressed?

Advanced

Interference from endogenous thiols and heme complicates detection. Solutions include:

- Mercury Stability Tests : Differentiate S-nitroso (Hg²⁺-labile) from N-nitroso (Hg²⁺-stable) adducts .

- Isotope Dilution LC-MS/MS : Use deuterated internal standards (e.g., N-nitrosodi-n-propyl-d14-amine) to correct for matrix effects .

- Post-Column Derivatization : Couple HPLC with Griess reagent to convert nitroso groups to detectable azo dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.